(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Overview
Description
“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is also known as 1-bromo-3-(2,2,2-trifluoroethoxy)benzene . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” can be represented by the InChI code: 1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . This indicates that the compound consists of a benzene ring with a bromo-trifluoroethyl group attached .Physical And Chemical Properties Analysis
“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 239.03 and a density of 1.555 g/mL at 25 °C . The refractive index n20/D is 1.487 .Scientific Research Applications
Organic Synthesis
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene is used as a building block in organic synthesis. Its reactivity with various organic compounds allows for the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science .
Refractive Index Studies
The refractive index of this compound is of interest in materials science, particularly in the development of optical materials. Studies on how the refractive index changes with wavelength and temperature can lead to advancements in the production of lenses and other optical components .
Phase Transition Analysis
Researchers utilize the phase boundary pressure and temperature data of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene to understand phase transitions. This information is crucial in the study of state changes in materials and the development of new substances with unique phase behavior .
Viscosity and Thermal Conductivity Research
The viscosity and thermal conductivity of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene are measured over a range of temperatures and pressures. These properties are vital for the development of lubricants and heat transfer fluids .
Gas Chromatography
Due to its unique properties, this compound can be used as a standard in gas chromatography for the calibration of equipment and the analysis of complex mixtures. It helps in identifying and quantifying components in a sample .
Environmental Impact Studies
The compound’s stability and breakdown products are studied to assess its environmental impact. This is particularly important for compounds that may act as greenhouse gases or have long-term effects on the atmosphere .
Safety and Handling Protocols
Research into the safe handling and storage of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene informs protocols for its use in laboratories and industry. Understanding its flammability, reactivity, and toxicity is essential for ensuring safety in its applications .
Safety and Hazards
“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(1,2-dibromo-1,2,2-trifluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJTIGMBINNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)Br)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371617 | |
Record name | (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
CAS RN |
40193-72-4 | |
Record name | (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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